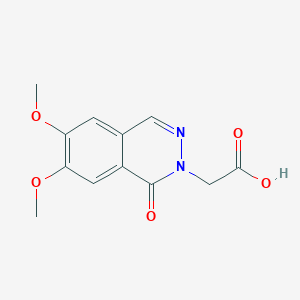

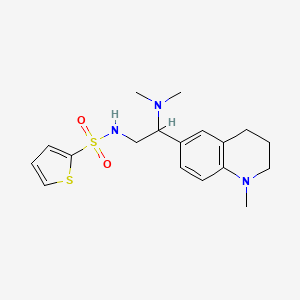

![molecular formula C25H23N5 B2540883 3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-68-3](/img/structure/B2540883.png)

3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" belongs to a class of triazoloquinazoline derivatives, which are tricyclic heterocycles. These compounds have been the subject of research due to their potential pharmacological properties, including their ability to bind to various receptors and their fluorescent properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of hydrazinoquinazolinone with various one-carbon donors or electrophiles. For instance, the starting material 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, which is structurally similar to the compound of interest, was synthesized from 3-methylaniline using an innovative route . Similarly, other derivatives have been synthesized from related anilines, such as 2-methyl aniline and 3-methoxy aniline, indicating that the synthesis of the compound would likely follow a comparable innovative synthetic route .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives has been confirmed using X-ray diffraction (XRD) methods. These molecules are non-planar, and the aryl substituents often form a pincer-like conformation . This structural confirmation is crucial as it can influence the compound's interaction with biological targets and its photophysical properties.

Chemical Reactions Analysis

Triazoloquinazoline derivatives have been shown to exhibit solvatochromic properties, with changes in absorption and emission spectra upon the addition of water to their solutions, indicating aggregate formation. Some samples have also demonstrated aggregation-induced emission enhancement . Additionally, the ability of these compounds to detect trifluoroacetic acid (TFA) has been analyzed, with some compounds showing acidochromic behavior upon the presence of TFA .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives include their photophysical characteristics. These compounds have been found to emit a broad range of wavelengths and display high fluorescent quantum yields, up to 94% in toluene solutions. The strongest emission was observed in toluene and in a solid state for certain derivatives . The pharmacological properties of related compounds have also been explored, with some showing high affinity for the benzodiazepine receptor and significant in vivo H1-antihistaminic activity in guinea pigs .

Scientific Research Applications

Synthesis and Biological Activities

H1-Antihistaminic Agents : Novel triazoloquinazoline derivatives have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to standard drugs (Alagarsamy et al., 2008). This suggests potential applications as new classes of antihistamines with reduced side effects.

Anticancer Activity : A series of triazolo[4,3-a]quinoline derivatives were synthesized and evaluated for their anticancer activity against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity in vitro (Reddy et al., 2015). This highlights the potential of triazoloquinazoline compounds as templates for developing new anticancer agents.

Antimicrobial and Nematicidal Properties : Compounds featuring triazoloquinazolinylthiazolidinone frameworks were synthesized and exhibited notable antimicrobial and nematicidal activities, suggesting their use as lead compounds for developing new antimicrobial and nematicidal agents (Sanjeeva Reddy et al., 2016).

Adenosine Receptor Antagonists : Research on derivatives of triazoloquinazoline adenosine antagonists has shown high potency and selectivity for human A3 receptor subtypes, indicating potential applications in developing therapies targeting adenosine receptors (Kim et al., 1996).

Chemical Synthesis and Molecular Structure

Molecular Rearrangements and Betaines : The preparation of triazoloquinazolinium betaines and the study of their molecular rearrangements offer insights into the structural diversity and reactivity of these compounds, contributing to the understanding of their chemical properties (Crabb et al., 1999).

Vascular Disrupting Agents : Certain triazoloquinazolinone-based compounds have been investigated as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity and effects on cell shape and migration, indicating their potential use in cancer therapy (Driowya et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, structures containing the triazoloquinoxaline scaffold have shown various biological activities such as c-Met inhibition or GABA A modulating activity, and have been incorporated into polymers for use in solar cells . Further optimization for the retrieved hit compounds could also be a potential future direction .

properties

IUPAC Name |

3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKGXYRONSGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

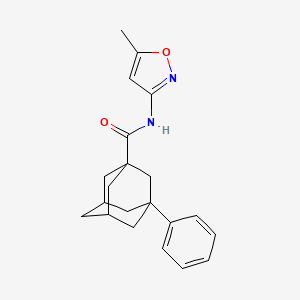

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)

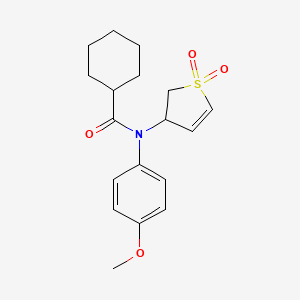

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

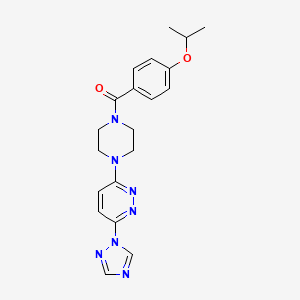

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2540814.png)

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)

![N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2540823.png)